N-(1-prop-2-enylbenzimidazol-2-yl)benzamide
Overview
Description
N-(1-prop-2-enylbenzimidazol-2-yl)benzamide is a synthetic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-prop-2-enylbenzimidazol-2-yl)benzamide typically involves the condensation of o-phenylenediamine with benzaldehyde derivatives, followed by alkylation at the nitrogen atom using prop-2-enyl bromide. The reaction is usually carried out in the presence of a phase-transfer catalyst such as tetrabutylammonium hydrogen sulfate and an aqueous potassium hydroxide solution . The reaction conditions are mild, and the product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common in industrial settings to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(1-prop-2-enylbenzimidazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the benzimidazole ring.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
N-(1-prop-2-enylbenzimidazol-2-yl)benzamide has several scientific research applications, including:
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1-prop-2-enylbenzimidazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, as an allosteric activator of human glucokinase, it binds to the allosteric site of the enzyme, enhancing its catalytic activity . This interaction is facilitated by hydrogen bonding with residues in the allosteric site, such as Arg63 . In anticancer applications, the compound’s mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-benzimidazol-2yl benzamide analogues: These compounds share a similar core structure but differ in the substituents attached to the benzimidazole ring.
2-phenylbenzimidazoles: These derivatives have a phenyl group attached to the benzimidazole ring and exhibit similar biological activities.
Pyrimido[1,2-a]benzimidazoles: These compounds have an additional fused ring system, which imparts unique properties and biological activities.
Uniqueness
N-(1-prop-2-enylbenzimidazol-2-yl)benzamide is unique due to its specific structural features, such as the prop-2-enyl group attached to the benzimidazole ring. This structural modification enhances its biological activity and specificity towards certain molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
N-(1-prop-2-enylbenzimidazol-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-2-12-20-15-11-7-6-10-14(15)18-17(20)19-16(21)13-8-4-3-5-9-13/h2-11H,1,12H2,(H,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVGSZDYBWYQPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2N=C1NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401330323 | |
Record name | N-(1-prop-2-enylbenzimidazol-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401330323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47200493 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
292613-11-7 | |
Record name | N-(1-prop-2-enylbenzimidazol-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401330323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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